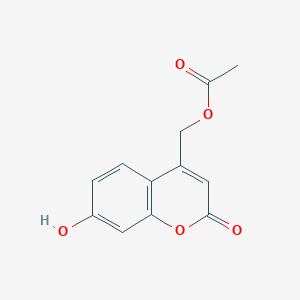

(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate

Description

(7-Hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate is a coumarin derivative characterized by a chromen-2-one (coumarin) core substituted with a hydroxy group at position 7, a ketone at position 2, and a methyl acetate moiety at position 2. Its molecular formula is C₁₂H₁₀O₅, and it exhibits planar aromaticity in the coumarin ring system, as confirmed by crystallographic studies . The compound is synthesized via esterification reactions, often involving bromoacetate derivatives or hydrazine-mediated substitutions . Its structural features make it a versatile scaffold for pharmaceutical and materials science applications, particularly due to its optical properties and bioactivity .

Structure

3D Structure

Properties

Molecular Formula |

C12H10O5 |

|---|---|

Molecular Weight |

234.20 g/mol |

IUPAC Name |

(7-hydroxy-2-oxochromen-4-yl)methyl acetate |

InChI |

InChI=1S/C12H10O5/c1-7(13)16-6-8-4-12(15)17-11-5-9(14)2-3-10(8)11/h2-5,14H,6H2,1H3 |

InChI Key |

SDYFIQHMUZEPJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1=CC(=O)OC2=C1C=CC(=C2)O |

Origin of Product |

United States |

Preparation Methods

Classical Pechmann Reaction with Resorcinol and Ethyl Acetoacetate

Resorcinol (1,3-dihydroxybenzene) and ethyl acetoacetate undergo condensation in concentrated sulfuric acid to form 7-hydroxy-4-methylcoumarin (III). This reaction proceeds via electrophilic substitution, where the β-ketoester’s enol form attacks the activated phenol ring, followed by cyclization and dehydration. Typical conditions involve refluxing in sulfuric acid for 5–7 hours, yielding 70–85% of the 4-methylcoumarin intermediate.

Key Reaction Parameters:

Alternative Catalysts and Modern Modifications

Recent advancements have explored eco-friendly catalysts and energy-efficient methods:

- FeCl₃·6H₂O: A 10 mol% loading in toluene under reflux achieves 92% yield for 4-methylcoumarins.

- Ultrasound Irradiation: Reduces reaction time from 7 hours to 40 minutes while maintaining 90% yield.

- Solvent-Free Conditions: Piperidine-mediated reactions at 180°C yield 88–93% coumarin derivatives.

Introduction of the Acetic Acid Side Chain at Position 4

The conversion of the 4-methyl group to an acetic acid moiety is critical for subsequent esterification.

Oxidation and Side-Chain Elongation

While direct oxidation of the 4-methyl group to carboxylic acid is challenging, side-chain elongation via Claisen condensation offers a viable pathway. Ethyl acetoacetate-derived 4-methylcoumarin (III) reacts with ethyl chloroacetate under basic conditions to form (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid ethyl ester (IV). This step typically employs potassium carbonate in dimethylformamide (DMF) at 60–80°C, yielding 65–75% of the ester intermediate.

Hydrolysis to Carboxylic Acid

The ethyl ester (IV) undergoes saponification using aqueous sodium hydroxide (2M) in ethanol to yield (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid (V). Reaction conditions include reflux for 3–5 hours, with yields exceeding 80%.

Esterification to Methyl Acetate

The final step involves converting the carboxylic acid (V) to the methyl ester using methanol and acid catalysis.

Sulfuric Acid-Mediated Esterification

In a representative procedure, (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid (220 mg, 1 mmol) is refluxed with methanol (15 mL) and concentrated H₂SO₄ (0.5 mL) for 3 hours. The product is isolated via solvent evaporation and recrystallization from ethanol, achieving 85–90% yield.

Optimized Conditions:

Alternative Esterification Methods

- Thionyl Chloride (SOCl₂): Pre-activation of the carboxylic acid to acyl chloride, followed by methanol quenching, affords the methyl ester in 78% yield.

- DCC/DMAP Coupling: N,N′-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane achieve 82% yield under mild conditions.

Alternative Synthetic Routes

Knoevenagel Condensation with Modified β-Ketoesters

Salicylaldehydes condensed with methyl 3-oxopentanoate in the presence of piperidine yield 4-(methoxycarbonylmethyl)-7-hydroxycoumarin directly. This one-pot method avoids post-condensation modifications, offering 70–75% yield.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces esterification time to 20 minutes, with yields comparable to conventional methods.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction might yield a more saturated compound.

Scientific Research Applications

(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

Mechanism of Action

The mechanism of action of (7-hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Structural and Functional Group Variations

Methyl 2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetate

- Structure : Features an acetic acid methyl ester substituent at position 3.

- Synthesis: Prepared via esterification of (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid with methanol and sulfuric acid .

- Crystallography : The coumarin ring is nearly planar (r.m.s. deviation = 0.031 Å), with the acetate group rotated to minimize steric clashes. Hydrogen bonding (O–H⋯O) stabilizes the crystal packing .

- Applications : Used in sol-gel materials for optical applications due to fluorescence properties .

Ethyl 2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetate

- Structure : Ethyl ester analog of the methyl acetate derivative.

- Key Differences : The ethyl group increases hydrophobicity compared to the methyl variant.

- Bioactivity : Demonstrated iron-selective antioxidant activity in neuroprotective studies .

6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl Acetate

- Structure : Chloro substituent at position 6 and methyl at position 4.

- Synthesis : Derived from halogenation of the coumarin core.

- Bioactivity: Enhanced antibacterial activity compared to non-halogenated analogs .

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl Acetate

Comparative Physicochemical Data

Crystallographic and Spectroscopic Comparisons

- Planarity: The coumarin core remains planar across derivatives, but substituents (e.g., pent-4-ynoate in ) induce torsional deviations .

- Hydrogen Bonding : O–H⋯O interactions dominate in methyl/ethyl acetate derivatives, while chloro-substituted analogs exhibit weaker C–H⋯O contacts .

- NMR Shifts : The ¹H-NMR of this compound shows characteristic peaks at δ 7.76 (H-5) and δ 6.34 (H-3), consistent with coumarin protons .

Biological Activity

(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate, commonly referred to as a coumarin derivative, has gained attention in recent years for its diverse biological activities. This compound is part of a larger class of natural products known for their pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and data.

The molecular formula of this compound is , with a molecular weight of 210.19 g/mol. Its structure features a coumarin core, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀O₄ |

| Molecular Weight | 210.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study published in MDPI reported that derivatives of this compound showed effective antibacterial activity against various strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa .

Case Study: Antimicrobial Testing

In one study, several derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl) were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds derived from this structure displayed high activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) .

The antimicrobial action of coumarin derivatives is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. The hydroxyl group in the coumarin structure enhances hydrogen bonding interactions with bacterial enzymes, increasing the compound's binding affinity and efficacy .

Anti-inflammatory Properties

Beyond its antimicrobial activity, this compound has also been investigated for its anti-inflammatory effects. Studies have suggested that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Antioxidant Activity

Coumarins are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Research indicates that this compound can protect cells from oxidative damage, contributing to its potential therapeutic applications in conditions associated with oxidative stress .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

| Antioxidant | Scavenges free radicals and reduces oxidative stress |

Q & A

What are the optimal synthetic routes for (7-hydroxy-2-oxo-2H-chromen-4-yl)methyl acetate, and how do reaction conditions influence yield and purity?

Level: Basic

Answer:

The compound is synthesized via acetylation of 7-hydroxy-4-methylcoumarin. Key steps include:

- Reagent Selection: Use acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to acetylate the hydroxyl group at the 7-position .

- Temperature Control: Reactions are typically conducted under reflux (100–130°C) to ensure complete acetylation while avoiding decomposition .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >90% purity .

Data Contradictions: Some studies report lower yields (~70%) when using acetic anhydride without catalytic acid, highlighting the need for optimized stoichiometry .

How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

Level: Basic

Answer:

- Spectroscopy:

- X-ray Crystallography: Single-crystal analysis reveals planar coumarin core with dihedral angles <5° between the acetate and chromenone moieties, supporting minimal steric hindrance .

What are the challenges in resolving conflicting bioactivity data for this compound across different studies?

Level: Advanced

Answer:

Discrepancies in reported bioactivities (e.g., cytotoxicity, enzyme inhibition) arise from:

- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (bacterial vs. mammalian β-glucuronidase) .

- Solubility Issues: Poor aqueous solubility may lead to inconsistent dosing in biological assays. Use of DMSO as a solvent requires strict control (<1% v/v) to avoid artifacts .

- Metabolic Instability: Rapid hydrolysis of the acetate group in vivo can diminish observed activity compared to in vitro results .

Methodological Mitigation: Standardize assays using validated protocols (e.g., NIH/NCATS guidelines) and include hydrolysis-resistant analogs as controls .

How does the electronic nature of substituents on the coumarin core affect the fluorescence properties of this compound?

Level: Advanced

Answer:

The 7-acetoxy group enhances fluorescence by:

- Electron-Withdrawing Effect: The acetate stabilizes the excited state, increasing quantum yield (Φ = 0.45 in ethanol) compared to unsubstituted coumarin (Φ = 0.13) .

- Solvatochromism: Emission λmax shifts from 450 nm (nonpolar solvents) to 470 nm (polar solvents) due to dipole-dipole interactions .

Experimental Design: Use time-resolved fluorescence spectroscopy to correlate substituent effects with radiative decay rates .

What strategies are effective in improving the metabolic stability of this compound for in vivo studies?

Level: Advanced

Answer:

- Structural Modifications: Replace the labile acetate with a methyloxime or trifluoroacetyl group to resist esterase-mediated hydrolysis .

- Prodrug Approach: Design phosphate or glycoside prodrugs that release the active metabolite selectively in target tissues .

- Nanocarrier Systems: Encapsulate the compound in liposomes or polymeric nanoparticles to prolong circulation time .

Validation: Monitor plasma stability using LC-MS/MS and compare pharmacokinetic profiles in rodent models .

How can computational methods predict the binding affinity of this compound to therapeutic targets like β-glucuronidase?

Level: Advanced

Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Glide to model interactions with the active site (e.g., hydrogen bonding with Glu540 and Tyr508 in β-glucuronidase) .

- MD Simulations: Run 100-ns molecular dynamics simulations to assess binding stability and identify key residues for mutagenesis validation .

- QSAR Models: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptor count .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.